molecular formula C8H15NO3S B7595017 N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide

N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide

Cat. No. B7595017
M. Wt: 205.28 g/mol
InChI Key: GUBXVEALAYCYTP-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide, also known as CPES, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPES belongs to the class of sulfonamide compounds, which are widely used as antimicrobial and diuretic agents. However, recent studies have shown that CPES exhibits unique pharmacological properties that make it a promising candidate for the treatment of various diseases.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide is in the treatment of cancer. Studies have shown that N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide has also been shown to enhance the efficacy of chemotherapy drugs by increasing their uptake and reducing drug resistance.
N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide is not fully understood. However, studies have shown that N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in many types of cancer and is involved in tumor growth and metastasis. Inhibition of CAIX by N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide leads to a decrease in intracellular pH, which in turn induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects
N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide exhibits anti-inflammatory, anti-oxidant, and anti-tumor properties. N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide has also been shown to reduce blood pressure and improve insulin sensitivity in animal models of hypertension and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide is its potent pharmacological activity. N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide exhibits potent anti-tumor and neuroprotective effects at relatively low concentrations. N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide is also stable and can be easily synthesized and purified.
One of the limitations of N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide is its potential toxicity. Studies have shown that N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide can cause liver and kidney damage at high doses. N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide also exhibits low aqueous solubility, which can limit its bioavailability in vivo.

Future Directions

There are several future directions for the research and development of N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide. One direction is to further investigate the mechanism of action of N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide. Understanding the molecular targets and signaling pathways involved in the pharmacological effects of N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide can help to optimize its therapeutic potential.
Another direction is to explore the use of N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide in combination with other drugs or therapies. N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. Further studies can investigate the potential synergistic effects of N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide with other drugs or therapies.
Conclusion
In conclusion, N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide is a promising compound with potential therapeutic applications in cancer and neurological disorders. The synthesis of N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide is relatively simple, and it exhibits potent pharmacological activity. However, further studies are needed to fully understand the mechanism of action of N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide involves the reaction of cyclopropanesulfonyl chloride with 2-cyclopropyl-2-hydroxyethanamine in the presence of a base catalyst. The resulting product is a white crystalline powder that can be purified by recrystallization. The chemical structure of N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide is shown in Figure 1.

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c10-8(6-1-2-6)5-9-13(11,12)7-3-4-7/h6-10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBXVEALAYCYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide

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